molecular formula C11H8ClNO B6413998 2-(3-Chlorophenyl)pyridin-4(1H)-one CAS No. 1261936-74-6

2-(3-Chlorophenyl)pyridin-4(1H)-one

Cat. No.: B6413998
CAS No.: 1261936-74-6
M. Wt: 205.64 g/mol
InChI Key: RGHGRBPJMYJMLJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-chlorophenyl group at the second position and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-(3-chlorophenyl)pyridin-4-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)pyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, disrupting their normal function. Pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridin-4(1H)-one: Lacks the chlorine substituent, leading to different reactivity and biological activity.

    2-(4-Chlorophenyl)pyridin-4(1H)-one: Chlorine atom is positioned differently, affecting its chemical properties.

    2-(3-Bromophenyl)pyridin-4(1H)-one: Bromine substituent instead of chlorine, resulting in altered reactivity.

Uniqueness

2-(3-Chlorophenyl)pyridin-4(1H)-one is unique due to the specific positioning of the chlorine atom, which influences its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-chlorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGRBPJMYJMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692504
Record name 2-(3-Chlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-74-6
Record name 2-(3-Chlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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